![molecular formula C40H63ClO2PPd+ B15347903 Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B15347903.png)
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II) is a complex organometallic compound featuring palladium as the central metal atom. This compound is known for its utility in various catalytic processes, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of palladium(II) chloride with a ligand derived from 1-t-butylindenyl and 2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control of reaction parameters such as temperature, pressure, and the purity of reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps.
Análisis De Reacciones Químicas
Types of Reactions: This compound is primarily used as a catalyst in cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings. It facilitates the formation of carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of boronic acids or boronic esters, palladium catalyst, and a base such as sodium carbonate.
Heck Reaction: Involves the use of alkenes, aryl halides, and a base.
Negishi Coupling: Uses organozinc reagents and palladium catalyst.
Major Products Formed: The major products formed from these reactions include biaryls, styrenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
This compound finds extensive use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its ability to catalyze cross-coupling reactions makes it invaluable in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and materials for electronic devices.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the coordination of the palladium center to the ligand, followed by oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved are primarily the organic substrates undergoing the cross-coupling reactions.
Comparación Con Compuestos Similares
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)
Chloro(1-t-butylindenyl)palladium(II) dimer
Uniqueness: This compound is unique in its ability to catalyze a wide range of cross-coupling reactions with high efficiency and selectivity. Its structural features, including the bulky t-butyl group and the dicyclohexylphosphino ligand, contribute to its stability and reactivity.
Propiedades
Fórmula molecular |
C40H63ClO2PPd+ |
|---|---|
Peso molecular |
748.8 g/mol |
Nombre IUPAC |
1-tert-butyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene;carbanide;chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium |
InChI |
InChI=1S/C26H35O2P.C13H24.CH3.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;/h9-11,16-21H,3-8,12-15H2,1-2H3;10-12H,4-9H2,1-3H3;1H3;1H;/q;;-1;;+2 |
Clave InChI |
FWZDPIDCKRLBHZ-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].CC(C)(C)C1CCC2C1CCCC2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.Cl[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
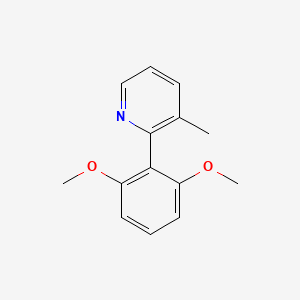
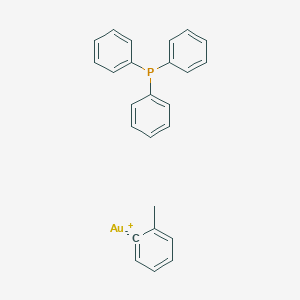
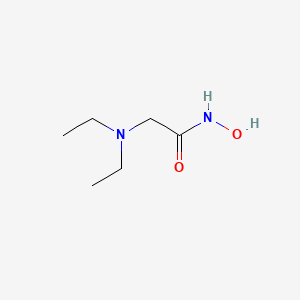
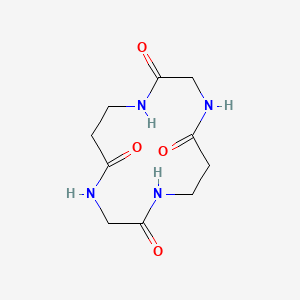

![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
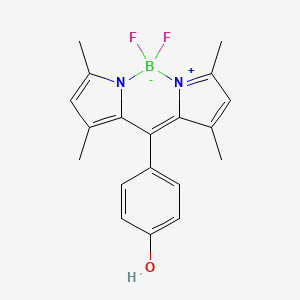

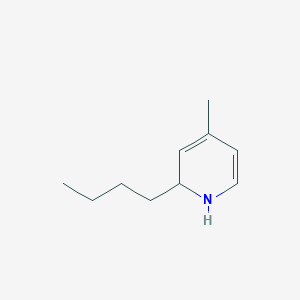
![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
